(E)-6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate
Description
This compound is a structurally complex molecule featuring a pyran-4-one core, a benzo[d][1,3]dioxole (piperonyl) group, and a thioether-linked 1-methylimidazole moiety. This limits the ability to contextualize its properties and necessitates reliance on comparisons with structurally related compounds from the literature.
Properties
IUPAC Name |
[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O6S/c1-22-7-6-21-20(22)29-11-14-9-15(23)18(10-25-14)28-19(24)5-3-13-2-4-16-17(8-13)27-12-26-16/h2-10H,11-12H2,1H3/b5-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUWHGJLGWSUGI-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate typically involves multi-step organic synthesis. One common approach includes:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized via the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with an aldehyde and an amine under basic conditions.
Thioether Formation: The imidazole derivative is then reacted with a thiol to form the thioether linkage.
Pyran Ring Construction: The pyran ring is typically formed through a cyclization reaction involving a suitable precursor such as a diketone or an aldehyde.
Acrylate Formation: The final step involves the esterification of the pyran derivative with 3-(benzo[d][1,3]dioxol-5-yl)acrylic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyran ring, converting them to alcohols.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives of the pyran ring.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. The imidazole moiety is known for its biological activity, including antimicrobial and antifungal properties. The compound’s ability to interact with various biological targets makes it a candidate for drug development.
Industry
In industry, the compound’s unique structural features make it useful in the development of new materials, such as polymers and coatings. Its reactivity can be harnessed to create materials with specific properties, such as increased durability or enhanced chemical resistance.
Mechanism of Action
The mechanism of action of (E)-6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The compound can also interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence focuses on acrylate/acrylic acid derivatives of imidazole and tetrazole-containing compounds, synthesized for pharmacological studies (e.g., angiotensin II receptor antagonists) . Below is a comparative analysis of structural and functional features:
Key Structural Differences
Physicochemical and Spectroscopic Properties
- Mass Spectrometry :
- ¹H-NMR: Evidence compounds display diagnostic acrylate doublets (J = 15.6–16.0 Hz) and aromatic multiplet patterns . The benzo[d][1,3]dioxole group in the target compound would produce distinct singlet(s) for the methylenedioxy protons (~δ 5.9–6.0 ppm), absent in evidence compounds.
Data Tables
Table 1: Structural Comparison of Selected Compounds
Biological Activity
(E)-6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate is a synthetic organic compound notable for its complex structure, which includes imidazole, pyran, and benzodioxole moieties. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure
The IUPAC name for this compound is:
Its molecular formula is , and it possesses a molecular weight of approximately 396.41 g/mol. The compound's unique structural features contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their function. This property is particularly relevant in the context of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Cell Membrane Interaction : The compound may affect cellular membranes, altering their integrity and function, which can lead to cytotoxic effects in cancer cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Inhibition of CDK Activity : Compounds with imidazole moieties have shown significant inhibition against CDK2 and CDK5, with IC50 values ranging from 0.121 µM to 0.162 µM, indicating potent anticancer activity against various human cancer cell lines .
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| Flavopiridol | CDK2 | 0.162 |
| Imidazole Derivative | CDK5 | 0.121 |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties as well:
- Broad Spectrum Activity : Similar imidazole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
- Mechanism : The thioether linkage may enhance the compound's ability to penetrate bacterial membranes, leading to increased bioactivity against resistant strains such as MRSA .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Flavopiridol Analogues : A series of flavopiridol-like structures were synthesized and evaluated for their kinase inhibition properties. The presence of thioether and imidazole groups was crucial for enhancing cytotoxicity against cancer cell lines .
- Antibacterial Screening : A review highlighted the synthesis and evaluation of imidazole derivatives against various bacterial strains, showing promising results in terms of antibacterial potency .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for this compound?
A multi-step synthesis approach is typically employed. Key steps include:
- Thioether linkage formation : Reacting 1-methyl-1H-imidazole-2-thiol with a bromomethylpyranone intermediate under basic conditions (e.g., KOH in DMF) to introduce the thioether group .
- Acrylate esterification : Coupling the pyranone core with 3-(benzo[d][1,3]dioxol-5-yl)acrylic acid using carbodiimide coupling agents (e.g., DCC/DMAP) in anhydrous THF .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization to achieve >95% purity . Optimization can utilize Design of Experiments (DoE) to screen parameters like temperature, solvent polarity, and catalyst loading .
Q. How can structural integrity and purity be validated?
Use a combination of:
- Spectroscopy : 1H/13C NMR to confirm regiochemistry (e.g., imidazole proton shifts at δ 7.2–7.8 ppm) and acrylate E-configuration (J = 16 Hz for trans coupling) .
- Elemental analysis : Compare calculated vs. experimental C/H/N percentages (e.g., Δ < 0.3%) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to verify purity .
Advanced Research Questions
Q. How can molecular docking predict bioactivity against therapeutic targets?
- Target selection : Prioritize receptors like urokinase (uPAR) or enzymes with accessible active sites (e.g., kinases) based on structural analogs .
- Docking workflow : Use AutoDock Vina or Schrödinger Suite for pose prediction, with scoring functions (e.g., MM-GBSA) to rank binding affinities .
- Validation : Compare docking results with experimental IC50 values from enzyme inhibition assays (e.g., fluorogenic substrates) .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- 2D NMR : Employ HSQC and HMBC to assign ambiguous proton-carbon correlations (e.g., distinguishing pyranone vs. acrylate carbonyls) .
- Computational modeling : DFT calculations (e.g., Gaussian 09) to simulate NMR chemical shifts and compare with experimental data .
- X-ray crystallography : If crystals are obtainable, solve the structure to confirm stereochemistry .
Q. How can formulation challenges for in vivo studies be addressed?
- Solubility enhancement : Use co-solvents like PEG300 (20–30% v/v) or cyclodextrins (e.g., SBE-β-CD at 10% w/v) for aqueous formulations .
- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) via UPLC-MS to identify hydrolytic or oxidative liabilities .
- Dosing regimens : For oral administration, prepare suspensions in 0.5% carboxymethyl cellulose (CMC-Na) to ensure homogeneity .
Q. How can structure-activity relationships (SAR) guide derivative synthesis?
- Substituent variation : Replace the benzo[d][1,3]dioxole moiety with bioisosteres (e.g., 2,3-dihydrobenzofuran) to assess π-π stacking effects .
- Bioisosteric replacements : Substitute the imidazole ring with 1,2,4-triazole to modulate hydrogen-bonding interactions .
- Activity cliffs : Synthesize analogs with incremental methyl/fluoro substitutions on the pyranone ring and test in dose-response assays .
Methodological Notes
- Synthetic reproducibility : Ensure anhydrous conditions for acrylate coupling to minimize side reactions .
- Data interpretation : Cross-validate docking results with mutagenesis studies (e.g., alanine scanning) to confirm key binding residues .
- Formulation pitfalls : Avoid DMSO concentrations >5% in vivo to prevent toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
